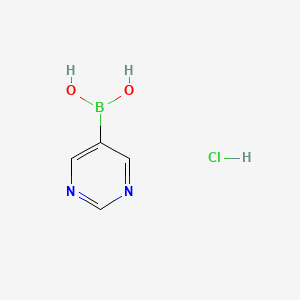

Pyrimidin-5-ylboronic acid hydrochloride

Description

Significance of Aryl- and Heteroarylboronic Acids in Contemporary Organic Synthesis

Aryl- and heteroarylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic or heteroaromatic ring. These compounds have become indispensable tools in modern organic synthesis due to their unique reactivity, stability, and generally low toxicity. nih.gov Their primary significance lies in their role as key coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org

The most prominent application of aryl- and heteroarylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. wisdomlib.orgchemrxiv.org This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organohalide or triflate, enabling the synthesis of complex biaryl and heteroaryl-aryl structures with high efficiency and selectivity under mild conditions. wisdomlib.orgchemrxiv.org The versatility and functional group tolerance of the Suzuki coupling have made it a cornerstone of pharmaceutical, agrochemical, and materials science research. researchgate.net

Beyond the Suzuki reaction, these boronic acids are utilized in several other important transformations, highlighting their versatility as synthetic intermediates. chemrxiv.orgwikipedia.org The Chan-Lam coupling, for instance, uses copper catalysts to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. chemrxiv.org Other notable reactions include the Liebeskind-Srogl coupling for ketone synthesis and rhodium-catalyzed additions to alkenes or carbonyls. chemrxiv.org The ability of aryl- and heteroarylboronic acids to serve as precursors for aryl radicals has also opened new pathways for chemical synthesis. rsc.org

| Reaction Type | Catalyst | Bond Formed | Description |

| Suzuki-Miyaura Coupling | Palladium | C-C | Couples a boronic acid with an organohalide to form biaryls or vinylarenes. wisdomlib.org |

| Chan-Lam Coupling | Copper | C-N, C-O | Couples a boronic acid with an amine or alcohol. chemrxiv.org |

| Liebeskind-Srogl Coupling | Palladium/Copper | C-C | Couples a boronic acid with a thioester to form a ketone. chemrxiv.org |

| 1,2-Addition to Aldehydes | Palladium | C-C | Adds the aryl/heteroaryl group from a boronic acid across the carbonyl of an aldehyde to form a secondary alcohol. organic-chemistry.org |

Importance of the Pyrimidine (B1678525) Scaffold in Chemical Synthesis

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in chemistry and biology. growingscience.comyoutube.com Its importance is underscored by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). youtube.comgsconlinepress.com This biological role has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov

Pyrimidine derivatives exhibit a vast range of biological activities, and numerous synthetic compounds containing this ring system have been developed as therapeutic agents. gsconlinepress.comgsconlinepress.com The pyrimidine core can be found in drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. jrasb.comorientjchem.org The ability of the pyrimidine structure to participate in hydrogen bonding and other non-covalent interactions allows molecules containing this scaffold to bind effectively to biological targets. researchgate.net

In addition to its medicinal applications, the pyrimidine scaffold is a valuable component in materials science. For example, certain pyrimidine derivatives have been utilized as fluorescent detectors and in the development of organic light-emitting diodes (OLEDs). researchgate.net The extensive research into synthetic methodologies allows for the versatile functionalization of the pyrimidine ring, making it an attractive building block for creating diverse and complex molecular architectures. growingscience.combu.edu.eg

| Compound Class/Example | Significance/Application |

| Nucleobases (Cytosine, Uracil, Thymine) | Essential building blocks of DNA and RNA. gsconlinepress.com |

| Zidovudine | An antiviral drug used in the treatment of HIV. researchgate.net |

| Barbiturates | A class of drugs that act as central nervous system depressants. researchgate.net |

| Imatinib | An anticancer agent containing a pyrimidine moiety. youtube.com |

| Rosuvastatin | A widely used statin drug for lowering cholesterol that features a pyrimidine ring. |

Overview of Pyrimidin-5-ylboronic Acid Hydrochloride as a Versatile Synthetic Building Block

Pyrimidin-5-ylboronic acid hydrochloride combines the key chemical features of both a heteroarylboronic acid and a pyrimidine scaffold, making it a highly valuable and versatile building block in organic synthesis. The compound consists of a pyrimidine ring substituted with a boronic acid group at the 5-position and is supplied as a hydrochloride salt, which can enhance its stability and handling properties.

This reagent serves as an efficient means to introduce the pyrimidin-5-yl moiety into a target molecule. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides and triflates. chemicalbook.com This capability allows synthetic chemists to construct complex molecules that incorporate the biologically significant pyrimidine core, facilitating the development of novel compounds for pharmaceutical and materials science research. The use of Pyrimidin-5-ylboronic acid hydrochloride provides a direct and reliable route to a wide array of 5-arylpyrimidine derivatives, which are otherwise challenging to synthesize.

| Property | Value |

| Chemical Name | Pyrimidin-5-ylboronic acid hydrochloride |

| CAS Number | 2306405-19-4 bldpharm.com |

| Molecular Formula | C₄H₅BN₂O₂ · HCl |

| Appearance | Typically an off-white or white solid. chemicalbook.com |

| Primary Application | Reagent in Suzuki-Miyaura cross-coupling reactions. chemicalbook.com |

Properties

Molecular Formula |

C4H6BClN2O2 |

|---|---|

Molecular Weight |

160.37 g/mol |

IUPAC Name |

pyrimidin-5-ylboronic acid;hydrochloride |

InChI |

InChI=1S/C4H5BN2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H |

InChI Key |

YHNNXVGLVKWLMN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CN=C1)(O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidin 5 Ylboronic Acid Hydrochloride and Its Precursors

Strategies for Carbon-Boron Bond Formation

The creation of the C-B bond on the pyrimidine (B1678525) core is the crucial step in the synthesis. The primary methods employed include halogen-metal exchange followed by quenching with a boron electrophile, and palladium-catalyzed borylation reactions. A less common, but reported, method involves directed metalation of substituted pyrimidines.

Halogen-Metal Exchange and Subsequent Borylation

A well-established and direct method for the synthesis of pyrimidin-5-ylboronic acid involves a lithium-halogen exchange reaction. This process typically starts from a halogenated pyrimidine, most commonly 5-bromopyrimidine (B23866). The reaction is conducted at very low temperatures to generate a transient 5-lithiopyrimidine intermediate, which is then trapped with an electrophilic boron source, such as a trialkyl borate (B1201080).

The general sequence is as follows:

Lithiation: 5-Bromopyrimidine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction must be maintained at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent side reactions and ensure the stability of the highly reactive 5-lithiopyrimidine species.

Borylation: The resulting organolithium intermediate is immediately quenched by the addition of a trialkyl borate, such as triisopropyl borate B(Oi-Pr)₃ or trimethyl borate B(OMe)₃.

Hydrolysis: The initially formed boronate ester is then hydrolyzed under acidic conditions (e.g., with aqueous hydrochloric acid) to yield the final pyrimidin-5-ylboronic acid.

A specific literature procedure reports the synthesis of pyrimidin-5-ylboronic acid from 5-bromopyrimidine using n-butyllithium in THF at -78 °C, followed by quenching with triisopropyl borate, achieving a moderate yield. organic-chemistry.org This method is effective for small-scale laboratory synthesis but can present challenges for larger-scale production due to the cryogenic temperatures and the use of pyrophoric n-butyllithium.

Table 1: Halogen-Metal Exchange for Pyrimidinylboronic Acid Synthesis

| Starting Material | Key Reagents | Solvent | Temperature | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | 1. n-BuLi 2. B(Oi-Pr)₃ 3. Aqueous Acid | THF | -78 °C | Pyrimidin-5-ylboronic acid | 41% | organic-chemistry.org |

| 5-Bromo-2-aminopyrimidine | 1. TMSCl, Et₃N (for protection) 2. n-BuLi 3. B(Oi-Pr)₃ | THF | -70 °C | (2-Aminopyrimidin-5-yl)boronic acid | 80% (over 2 steps) | wikipedia.org |

Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation reaction offers a powerful and versatile alternative for forming the C-B bond. wikipedia.orgbldpharm.com This method involves the palladium-catalyzed cross-coupling of a heteroaryl halide (e.g., 5-bromopyrimidine or 5-chloropyrimidine) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org

The key components of this reaction are:

Substrate: A 5-halopyrimidine.

Boron Source: Bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron.

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

Base: A mild base, such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃), is crucial for facilitating the transmetalation step in the catalytic cycle.

Solvent: Aprotic polar solvents like 1,4-dioxane (B91453), DMSO, or DMF are commonly used.

This reaction typically proceeds under milder conditions than the halogen-metal exchange and exhibits excellent functional group tolerance. The initial product is a pyrimidin-5-ylboronic acid pinacol (B44631) ester, which is a stable, crystalline solid that can be easily purified by chromatography. This ester can then be used directly in subsequent reactions or hydrolyzed to the free boronic acid if required. The stability and ease of handling of the boronate ester make this route highly attractive for synthetic campaigns.

Table 2: Typical Conditions for Miyaura Borylation of Heteroaryl Halides

| Parameter | Common Reagents/Conditions |

|---|---|

| Substrate | 5-Bromopyrimidine, 5-Iodopyrimidine |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂/phosphine ligand |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane, DMSO |

| Temperature | 80-120 °C |

Directed Ortho-Metalation (DoM) Approaches to Pyrimidine Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent (ortho) position. While this method typically functionalizes positions C-2, C-4, or C-6 on a pyrimidine ring, there are specific instances where it can be used to achieve substitution at the C-5 position.

Research has shown that pyrimidines bearing an alkoxy or acylamino directing group at the C-2 or C-4 position can undergo lithiation at the C-5 position. researchgate.net For example, treatment of a 2-alkoxypyrimidine with a hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), can lead to deprotonation at C-5. The resulting C-5 lithiated species can then be trapped with an electrophile, such as a trialkyl borate, to form the corresponding boronate ester. This approach is less common for synthesizing pyrimidin-5-ylboronic acid compared to the halogen-based methods but demonstrates a unique pathway that avoids halogenated starting materials. The term "ortho-directed" in this context refers to the position adjacent to the substituent group, which in this specific substitution pattern is the C-5 position. researchgate.net

Practical and Scalable Synthetic Routes

For the large-scale production of pyrimidin-5-ylboronic acid or its precursors, considerations of cost, safety, and operational efficiency are paramount. While the halogen-metal exchange route is direct, its reliance on cryogenic temperatures and pyrophoric reagents presents significant challenges for scaling up.

The palladium-catalyzed Miyaura borylation is generally more amenable to large-scale synthesis. wikipedia.org Key features that make this route practical and scalable include:

Milder Conditions: The reaction is typically run at elevated but not cryogenic temperatures (e.g., 80 °C), which is more energy-efficient and easier to manage in large reactors.

Stable Intermediates: The product, pyrimidin-5-ylboronic acid pinacol ester, is often a stable solid that can be isolated through standard crystallization procedures, avoiding the need for chromatography which is often impractical at scale.

Reagent Cost and Availability: While palladium catalysts are expensive, catalyst loadings can often be optimized to very low levels (e.g., <1 mol%). The other reagents, such as B₂pin₂ and potassium acetate, are commercially available in bulk.

One report details a practical and cost-effective synthesis of (2-aminopyrimidin-5-yl)boronic acid that highlights scalable strategies. wikipedia.org The process involved an in situ silylation to protect the amine, followed by a halogen-metal exchange and borylation. Crucially, the isolation of the water-soluble boronic acid was achieved through a carefully designed acid-base workup, avoiding complex extractions and yielding the product in high purity and yield. The same report also describes a 15 kg scale implementation of a Miyaura borylation to form the corresponding pinacol boronic ester, underscoring the industrial viability of this palladium-catalyzed approach. wikipedia.org

Synthesis of Pyrimidin-5-ylboronic Acid Hydrochloride Salt Forms

Pyrimidin-5-ylboronic acid is an amphoteric compound, possessing both a weakly acidic boronic acid group and weakly basic nitrogen atoms within the pyrimidine ring. The formation of a hydrochloride salt is a common strategy to improve the handling, stability, and sometimes the solubility profile of basic compounds.

The synthesis of Pyrimidin-5-ylboronic acid hydrochloride involves the protonation of one or both of the basic ring nitrogen atoms by hydrochloric acid. This is typically achieved by treating a solution of the free pyrimidin-5-ylboronic acid with a source of anhydrous hydrogen chloride.

A general procedure would involve:

Dissolving the pyrimidin-5-ylboronic acid in a suitable anhydrous organic solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether, isopropanol, or 1,4-dioxane.

Adding a stoichiometric amount of hydrochloric acid, either as a gas or as a solution in an organic solvent (e.g., HCl in dioxane).

The hydrochloride salt typically precipitates from the solution upon formation.

The solid salt is then isolated by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.

This straightforward acid-base reaction converts the compound into a more stable, crystalline salt form, which is often preferred for storage and formulation. sciencemadness.orgreddit.com

Reactivity and Mechanistic Investigations of Pyrimidin 5 Ylboronic Acid Hydrochloride

Transition Metal-Catalyzed Cross-Coupling Reactions

Pyrimidin-5-ylboronic acid hydrochloride is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Its reactivity is centered on the boronic acid moiety, which participates in the key transmetalation step of these catalytic cycles. The pyrimidine (B1678525) ring, being an electron-deficient heteroaromatic system, influences the reactivity of the boronic acid and makes the resulting products valuable scaffolds in medicinal chemistry and materials science. mdpi.com

The Suzuki-Miyaura coupling is the most prominent application of Pyrimidin-5-ylboronic acid, enabling the formation of a C-C bond between the pyrimidine C5 position and various aryl, heteroaryl, or vinyl groups. wwjmrd.com This reaction typically involves the coupling of the organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. wwjmrd.com The synthesis of 5-pyrimidylboronic acid and its subsequent use in Suzuki reactions to create complex heteroarylpyrimidine derivatives has been successfully demonstrated. rsc.org For instance, the reaction of 5-pyrimidylboronic acid with various heteroaryl halides yields the corresponding coupled products, showcasing its utility in building complex molecular architectures. rsc.org

The efficiency of the Suzuki-Miyaura coupling involving Pyrimidin-5-ylboronic acid is highly dependent on the choice of the palladium catalyst and the associated ligands. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) are effective in many cases rsc.orgnih.gov, challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, often require more sophisticated catalyst systems. researchgate.net

Modern catalyst systems frequently employ bulky and electron-rich phosphine (B1218219) ligands. These ligands stabilize the catalytically active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wwjmrd.com Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated unprecedented activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. researchgate.netnih.gov The choice of ligand can significantly impact reaction outcomes, influencing yield, reaction rate, and selectivity. organic-chemistry.org For heteroaryl substrates, which can sometimes poison catalysts, the use of specialized ligands is crucial for achieving high efficiency. nih.gov

Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

| Catalyst Precursor | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl/Heteroaryl Bromides & Iodides | Commercially available, widely used. |

| PdCl₂(dppf) | dppf | Aryl/Heteroaryl Halides | Effective for a broad range of substrates. nih.gov |

| Pd₂(dba)₃ | XPhos | Aryl/Heteroaryl Tosylates & Mesylates | High activity for less reactive electrophiles. mit.edu |

| Pd(OAc)₂ | SPhos | Aryl/Heteroaryl Chlorides, Hindered Biaryls | High turnover numbers, room temperature reactions. nih.gov |

The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling. The base plays a fundamental role in the activation of the boronic acid. It facilitates the transmetalation step by converting the neutral boronic acid into a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻). researchgate.netdeepdyve.com This activation increases the rate of transfer of the organic group from boron to the palladium center. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). rsc.orgresearchgate.net The strength and stoichiometry of the base can influence reaction selectivity, particularly in competitive reactions. researchgate.netdeepdyve.com

The solvent system must solubilize the various components of the reaction, including the organic substrates, the catalyst, and the inorganic base. Protic solvents, particularly water, are often used in combination with organic solvents like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or methanol. rsc.orgresearchgate.net Aqueous conditions are not only environmentally friendly but also play a direct role in the catalytic cycle, particularly in the formation of key intermediates for transmetalation. chembites.orgnih.gov Studies have shown that mixed solvent systems, such as methanol/water, can significantly enhance reaction yields compared to single organic solvents. researchgate.net

Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Pyrimidylboronic acid + Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | Good | rsc.org |

| 2,4-Dichloropyrimidines + Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C (MW) | 74% | mdpi.com |

| 3-Chloroindazole + Phenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 °C | 95% | nih.gov |

Transmetalation is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle and its mechanism has been a subject of extensive investigation. chembites.orgrsc.org Two primary pathways are generally considered, both of which are influenced by the base:

The Boronate Pathway (Path A): In this mechanism, the base (typically hydroxide (B78521) in aqueous media) reacts with the boronic acid (R-B(OH)₂) to form a negatively charged, tetracoordinate boronate species (R-B(OH)₃⁻). This boronate is more nucleophilic than the neutral boronic acid and transfers its organic group to the arylpalladium(II) halide complex ([LₙPd(Ar)X]). nih.gov The main role of the base in this pathway is to enhance the nucleophilicity of the organoboron reagent. deepdyve.com

The Oxo-Palladium Pathway (Path B): This alternative pathway posits that the base reacts with the arylpalladium(II) halide complex in the presence of water to generate a more reactive arylpalladium(II) hydroxide complex ([LₙPd(Ar)OH]). This hydroxo complex then reacts with the neutral boronic acid. nih.gov The reaction proceeds through a Pd-O-B linkage, facilitating the transfer of the organic group from boron to palladium. illinois.edu

Systematic studies comparing the kinetics of these two pathways have provided strong evidence that the oxo-palladium pathway (Path B) is significantly faster and is the dominant mechanism for transmetalation in Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures. chembites.orgnih.gov The reaction of an isolated arylpalladium hydroxide complex with a boronic acid proceeds much more rapidly than the reaction of an arylpalladium halide complex with a trihydroxyborate, supporting the kinetic and thermodynamic competence of the Pd-OH intermediate. chembites.orgnih.gov

Beyond the well-established Suzuki-Miyaura C-C bond formation, boronic acids like Pyrimidin-5-ylboronic acid hydrochloride are potential substrates for other types of cross-coupling reactions. A notable area of development is in carbon-heteroatom bond formation. For example, the recently developed "aminative Suzuki-Miyaura coupling" merges the traditional Suzuki-Miyaura and Buchwald-Hartwig amination pathways. snnu.edu.cn This three-component reaction couples an aryl halide, a boronic acid, and an amination reagent to form a C-N-C linked diarylamine instead of a C-C linked biaryl. snnu.edu.cn This transformation demonstrates the versatility of the core components of the Suzuki-Miyaura reaction and suggests that Pyrimidin-5-ylboronic acid could potentially be employed in similar C-N bond-forming methodologies.

Suzuki-Miyaura Coupling Protocols

Petasis Borono-Mannich Type Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multi-component reaction that combines an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, followed by the addition of the organic group from the boronic acid. organic-chemistry.org A key feature of the reaction, particularly with α-hydroxy aldehydes, is the proposed formation of an ate complex between the boronic acid and the hydroxyl group, which facilitates an intramolecular, stereoselective transfer of the organic moiety to the iminium carbon. wikipedia.orgnih.gov

The use of heteroarylboronic acids, such as Pyrimidin-5-ylboronic acid, in the Petasis reaction presents both opportunities and challenges. While the reaction scope is broad, electron-deficient boronic acids can be less reactive and may require elevated temperatures to proceed efficiently. organic-chemistry.orgacs.org Studies involving the closely related pyridinylboronic acids in the PBM reaction have revealed unusual behavior, sometimes leading to the formation of stable dioxaborolanone-amine complexes instead of the expected amino acid product. researchgate.net This highlights that the electronic nature of the heteroaromatic ring can significantly influence the reaction pathway. Therefore, while Pyrimidin-5-ylboronic acid hydrochloride is a candidate for participating in Petasis reactions to synthesize novel pyrimidine-containing amino acids and amines, careful optimization of reaction conditions would be necessary to achieve the desired outcome and overcome potential challenges associated with its electronic properties. acs.orgresearchgate.net

Electrophilic and Nucleophilic Reactions of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles. The presence of a boronic acid group at the 5-position, particularly in its hydrochloride salt form, further modulates the reactivity of the pyrimidine core.

Electrophilic Reactions:

Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored due to the deactivating effect of the two ring nitrogen atoms, which withdraw electron density from the carbon atoms. nih.gov The boronic acid group (-B(OH)₂) at the C-5 position is also considered to be an electron-withdrawing group, further deactivating the ring towards electrophilic attack. In the hydrochloride salt form, one of the nitrogen atoms is protonated, creating a pyridinium-like structure. This positive charge dramatically increases the electron deficiency of the ring, making electrophilic substitution exceedingly difficult. rsc.org

Should an electrophilic substitution reaction be forced under harsh conditions, the site of attack would be predicted to be the C-5 position, as it is the least electron-deficient carbon atom in the pyrimidine ring. However, in Pyrimidin-5-ylboronic acid hydrochloride, this position is already substituted. Therefore, electrophilic attack on the pyrimidine ring of this compound is highly unlikely and not a synthetically viable reaction pathway.

Nucleophilic Reactions:

In contrast to electrophilic reactions, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The positions most prone to nucleophilic substitution are C-2, C-4, and C-6, as they are the most electron-deficient carbons. The presence of the electron-withdrawing boronic acid group at C-5 and, more significantly, the positive charge on the protonated ring in the hydrochloride form, enhances the ring's susceptibility to nucleophilic attack.

For a nucleophilic aromatic substitution (SNAr) to occur, a good leaving group must be present at one of the activated positions (C-2, C-4, or C-6). In Pyrimidin-5-ylboronic acid hydrochloride itself, there are no inherent leaving groups other than hydride, which is a very poor leaving group. Therefore, direct nucleophilic substitution on the parent compound is not readily achievable.

However, if a derivative of Pyrimidin-5-ylboronic acid were synthesized with a suitable leaving group, such as a halogen, at the C-2, C-4, or C-6 position, nucleophilic substitution would be a feasible and important reaction. The general mechanism for such a reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogens and the electron-withdrawing substituents.

The expected order of reactivity for nucleophilic attack on a suitably substituted pyrimidine ring is generally C-4 > C-2 > C-6. The presence of the protonated nitrogen in the hydrochloride salt would further activate these positions.

Table 1: Predicted Relative Reactivity of Halogenated Pyrimidin-5-ylboronic Acid Derivatives Towards Nucleophilic Aromatic Substitution

| Position of Halogen Leaving Group | Predicted Relative Reactivity | Rationale |

| C-4 or C-6 | High | Strong activation by both ring nitrogens and stabilization of the Meisenheimer intermediate. |

| C-2 | Moderate to High | Activation by both ring nitrogens, though steric hindrance from the adjacent nitrogen and potential chelation effects with the boronic acid could modulate reactivity. |

It is important to note that the boronic acid group itself can participate in reactions, but this section focuses solely on the reactivity of the pyrimidine ring.

Stability and Reactivity Considerations of the Boronic Acid Moiety Under Diverse Conditions

The boronic acid functional group is a versatile moiety, but its stability and reactivity are highly dependent on the reaction conditions, particularly pH, temperature, and the presence of other reagents. The electronic properties of the attached aromatic ring also play a crucial role.

pH-Dependent Stability and Protodeboronation:

One of the most significant stability considerations for arylboronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often catalyzed by acid or base. nih.gov

For heteroarylboronic acids, especially those containing basic nitrogen atoms like pyrimidine, the pH-rate profile of protodeboronation can be complex. ed.ac.uknih.gov The speciation of the molecule changes with pH, existing as the neutral boronic acid, a zwitterion (with a protonated ring nitrogen and an anionic boronate), and an anionic boronate. Each of these species can exhibit different rates of protodeboronation.

In the case of Pyrimidin-5-ylboronic acid hydrochloride, the compound is inherently in an acidic state. Under acidic to neutral conditions, arylboronic acids are generally more stable towards protodeboronation. The electron-withdrawing nature of the protonated pyrimidine ring is expected to further stabilize the C-B bond against electrophilic cleavage (acid-catalyzed protodeboronation).

However, under basic conditions, the situation changes. The boronic acid is deprotonated to form a boronate anion (-B(OH)₃⁻). This species is generally more susceptible to protodeboronation. For electron-deficient arylboronic acids, base-catalyzed protodeboronation can be a significant side reaction. acs.org

Table 2: Predicted Stability of Pyrimidin-5-ylboronic Acid Moiety at Different pH Ranges

| pH Range | Predominant Species | Predicted Stability towards Protodeboronation | Rationale |

| Acidic (pH < 4) | Protonated Pyrimidine, Neutral Boronic Acid | High | The C-B bond is stabilized by the electron-withdrawing nature of the protonated ring, disfavoring electrophilic cleavage. |

| Neutral (pH ~ 7) | Zwitterionic and Neutral Species | Moderate to High | The zwitterionic form can have its own decomposition pathways, but overall stability is expected to be reasonable. nih.gov |

| Basic (pH > 9) | Anionic Boronate | Low | The formation of the boronate anion significantly increases the rate of protodeboronation, especially for electron-deficient systems. acs.org |

Thermal Stability:

Hydrolytic Stability:

The boronic acid group is generally stable towards hydrolysis under neutral and acidic conditions. As discussed, the primary concern with water is the potential for protodeboronation, which is pH-dependent. The hydrochloride salt form indicates stability in the presence of water under acidic conditions.

Reactivity with Oxidizing and Reducing Agents:

Arylboronic acids can be oxidized, typically to the corresponding phenol. This reaction can be a significant side reaction in the presence of strong oxidizing agents. Conversely, the boronic acid group is generally stable to many reducing agents that would typically reduce other functional groups.

Reactivity in Cross-Coupling Reactions:

The primary and most important reactivity of the boronic acid moiety in Pyrimidin-5-ylboronic acid is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this reaction, the boronic acid (or its derived boronate) undergoes transmetalation with a palladium(II) species, ultimately leading to the formation of a new carbon-carbon bond. The electron-deficient nature of the pyrimidine ring can influence the rate and efficiency of the transmetalation step.

Applications of Pyrimidin 5 Ylboronic Acid Hydrochloride in Advanced Chemical Synthesis

Construction of Complex Heterocyclic Architectures

The pyrimidine (B1678525) moiety is a fundamental scaffold in numerous biologically active compounds and functional materials. Pyrimidin-5-ylboronic acid hydrochloride provides a direct and efficient means of incorporating this important heterocyclic unit into more complex molecular frameworks.

Synthesis of Biaryl and Heterobiaryl Systems

Pyrimidin-5-ylboronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl and heterobiaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronics. The boronic acid group at the 5-position of the pyrimidine ring allows for the formation of a carbon-carbon bond with a variety of aryl and heteroaryl halides.

For instance, the Suzuki cross-coupling of 5-pyrimidylboronic acid with various heteroaryl halides has been demonstrated to produce a range of heteroarylpyrimidines in good yields. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base like sodium carbonate, in a solvent system like 1,4-dioxane (B91453) at elevated temperatures. rsc.org This methodology has been successfully applied to the synthesis of pyrimidines bearing thienyl, quinolyl, and other pyrimidyl substituents. rsc.org A notable example includes the twofold reaction of 5-pyrimidylboronic acid with 4,6-dichloropyrimidine (B16783) to yield 4,6-bis(5-pyrimidyl)pyrimidine with a 56% yield. rsc.org

The following table provides examples of heterobiaryl systems synthesized using Pyrimidin-5-ylboronic acid and the corresponding reaction yields.

| Heteroaryl Halide | Product | Yield (%) |

| 4,6-Dichloropyrimidine | 4,6-bis(5-pyrimidyl)pyrimidine | 56 |

| Substituted Quinolyl Halide | Substituted (Quinolyl)pyrimidine | Not specified |

| Substituted Thienyl Halide | Substituted (Thienyl)pyrimidine | Not specified |

Data sourced from Organic & Biomolecular Chemistry rsc.org

Formation of Fused and Bridged Heterocyclic Ring Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Quinoline Derivatives)

Beyond the synthesis of simple biaryls, Pyrimidin-5-ylboronic acid hydrochloride is instrumental in the construction of more intricate fused and bridged heterocyclic ring systems. These complex architectures are often found at the core of potent therapeutic agents.

Pyrazolo[1,5-a]pyrimidines: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of kinase inhibitors and other bioactive molecules. nih.gov While direct synthesis of this ring system using Pyrimidin-5-ylboronic acid hydrochloride as a starting material is not extensively documented in readily available literature, the functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core at a halogenated position with Pyrimidin-5-ylboronic acid via Suzuki coupling represents a plausible and powerful strategy for creating novel derivatives. This approach allows for the introduction of the pyrimidine moiety at specific positions, enabling the exploration of structure-activity relationships in drug discovery programs. Various synthetic routes to the core pyrazolo[1,5-a]pyrimidine system have been developed, often involving the condensation of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. researchgate.netias.ac.inresearchgate.netnih.gov

Quinoline Derivatives: The utility of Pyrimidin-5-ylboronic acid in synthesizing quinoline-containing heterocycles has been demonstrated through Suzuki cross-coupling reactions with halogenated quinolines. rsc.org This method provides a straightforward route to molecules that combine the structural features of both pyrimidine and quinoline, two pharmacologically significant heterocycles. The synthesis of such hybrid molecules is of great interest for the development of new therapeutic agents.

Role as a Key Building Block in the Synthesis of Functional Molecules

The reactivity of Pyrimidin-5-ylboronic acid hydrochloride extends to its use as a fundamental component in the synthesis of a variety of functional molecules, ranging from advanced organic materials to potential new drugs.

Precursors for Advanced Organic Materials (e.g., Donor-Acceptor Systems, Covalent Organic Frameworks)

The electron-deficient nature of the pyrimidine ring makes Pyrimidin-5-ylboronic acid hydrochloride an attractive building block for the construction of advanced organic materials with interesting electronic and photophysical properties.

Donor-Acceptor Systems: In the design of organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, the creation of donor-acceptor (D-A) architectures is a common strategy. The electron-withdrawing pyrimidine unit can be coupled with electron-donating aromatic or heteroaromatic systems to generate molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The Suzuki coupling capability of Pyrimidin-5-ylboronic acid hydrochloride makes it an ideal component for systematically building these D-A structures.

Covalent Organic Frameworks (COFs): Covalent organic frameworks are a class of porous crystalline polymers with well-defined structures and high surface areas. rsc.org Boronic acids are key monomers in the synthesis of boronate ester-linked COFs. rsc.orgresearchgate.net The condensation reaction between a boronic acid and a polyhydroxyl aromatic compound, such as a catechol, leads to the formation of a stable boronate ester linkage, which forms the backbone of the COF. While specific examples utilizing Pyrimidin-5-ylboronic acid hydrochloride in COF synthesis are not yet widely reported, its structure suggests its potential as a nitrogen-containing linker for the creation of novel COFs with unique properties, such as enhanced gas sorption or catalytic activity. rsc.org

Intermediates in the Preparation of Potential Bioactive Agents

The pyrimidine nucleus is a cornerstone in the design of a vast array of therapeutic agents. Pyrimidin-5-ylboronic acid hydrochloride serves as a valuable intermediate for the synthesis of molecules with potential biological activity, including enzyme inhibitors.

The ability to form complex heterocyclic structures makes Pyrimidin-5-ylboronic acid hydrochloride a valuable tool in the synthesis of enzyme inhibitors. The pyrimidine core can act as a scaffold to which various functional groups are attached to interact with the active site of a target enzyme.

A significant application of pyrimidine-boronic acid derivatives is in the development of inhibitors for Valosin-containing protein (VCP/p97), an enzyme involved in protein homeostasis and a target in cancer therapy. nih.gov A series of novel p97 inhibitors with a pyrimidine core and a boronic acid moiety have been designed and synthesized. nih.gov In this series, one of the most potent compounds exhibited an IC50 of 54.7 nM against the enzyme. nih.gov The boronic acid group can form reversible covalent bonds with key residues in the enzyme's active site, contributing to the inhibitory activity.

Furthermore, pyrimidine derivatives synthesized via Suzuki coupling with various boronic acids have been investigated as inhibitors of other enzymes, such as kinesin Eg5, which is involved in cell division and is a target for anticancer drugs. nih.gov The versatility of the Suzuki reaction allows for the creation of a diverse library of pyrimidine-based compounds for screening against various enzymatic targets, including kinases and metalloproteinases. ed.ac.uknih.govnih.gov

The following table lists the enzymes for which pyrimidine-boronic acid derivatives have shown inhibitory activity and provides examples of their potency.

| Enzyme Target | Compound Series | Potency (IC50) |

| Valosin-containing protein (VCP/p97) | Pyrimidine-boronic acid derivatives | 54.7 nM (for the most potent compound) |

| Kinesin Eg5 | Aryl-substituted pyrimidines | Moderate inhibition observed |

| Aurora A Kinase | Pyrimidine-based derivatives | < 200 nM (for lead compound) |

| Matrix Metalloproteinase-13 (MMP-13) | Pyrimidinetrione-based inhibitors | Nanomolar activity |

Data sourced from Bioorganic & Medicinal Chemistry, Nucleosides, Nucleotides & Nucleic Acids, and the Journal of Medicinal Chemistry. nih.govnih.govnih.govnih.gov

Derivatization Towards Specific Chemotypes

The derivatization of pyrimidin-5-ylboronic acid hydrochloride is a key strategy for accessing a wide array of specific chemotypes, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for forming carbon-carbon bonds, and pyrimidin-5-ylboronic acid serves as an excellent coupling partner with various aryl and heteroaryl halides.

This approach allows for the synthesis of complex molecular architectures, including those with significant biological activity. For instance, pyrimidinylboronic acids have been instrumental in the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, showcasing the utility of these reagents in the creation of intricate molecules. The reactivity of the pyrimidine core can be modulated by substituents, influencing the efficiency and outcome of the coupling reactions.

The following table summarizes representative examples of derivatization reactions involving pyrimidin-5-ylboronic acid and its analogues to generate diverse chemotypes.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Chemotype |

| Pyrimidin-5-ylboronic acid | Heteroaryl halides | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane | Heteroarylpyrimidines |

| 2-Methoxy-5-pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane | Bis(heteroaryl)pyrimidines |

| (2-Methoxypyrimidin-5-yl)boronic acid | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pd(PPh₃)₂Cl₂, Sphos, K₂CO₃ | Substituted isoquinolinones |

| 5-Pyrimidyl boronic ester | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl₂, Na₃PO₄, dioxane | 2-(Pyrimidin-5-yl)pyridines |

These examples highlight the strategic importance of pyrimidin-5-ylboronic acid hydrochloride as a precursor to a variety of pyrimidine-containing scaffolds. The resulting chemotypes are of significant interest in drug discovery, as the pyrimidine nucleus is a common feature in many biologically active compounds.

Utilization in Multicomponent Reactions Beyond Suzuki-Miyaura

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While the Suzuki-Miyaura reaction is a cornerstone of cross-coupling chemistry, the utility of arylboronic acids extends to various MCRs.

The Petasis reaction, also known as the borono-Mannich reaction, is a notable example. It involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines, including α-amino acids. The general applicability of arylboronic acids in the Petasis reaction suggests that pyrimidin-5-ylboronic acid could be a viable substrate, offering a direct route to pyrimidinyl-containing amino acids and their derivatives. However, specific examples of pyrimidin-5-ylboronic acid hydrochloride participating in the Petasis reaction are not extensively documented in the current scientific literature.

Similarly, the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, is another area where boronic acids have found application, albeit less commonly. While research has explored the incorporation of boronic acid functionalities into Ugi products, the direct participation of pyrimidin-5-ylboronic acid as one of the primary components is not a well-established transformation.

The Biginelli reaction, which produces dihydropyrimidinones, is another powerful MCR. While this reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, modifications and variations could potentially incorporate boronic acid derivatives, although this is not a conventional application.

Development of Novel Organometallic Reagents and Catalysts Utilizing Pyrimidinyl Boronic Acid Frameworks

The structure of pyrimidin-5-ylboronic acid, featuring both a Lewis acidic boronic acid group and Lewis basic nitrogen atoms within the pyrimidine ring, presents intriguing possibilities for the design of novel organometallic reagents and catalysts.

One potential application lies in the development of bifunctional catalysts. The nitrogen atoms of the pyrimidine ring could act as a ligand to coordinate with a metal center, while the boronic acid moiety could serve as a co-catalyst or a substrate-binding site. This dual functionality could enable unique reactivity and selectivity in various catalytic transformations. For instance, aminoboronic acids have been investigated as bifunctional catalysts for reactions such as direct amide formation. The pyrimidinyl boronic acid framework could offer a rigid scaffold for positioning these functionalities in a spatially defined manner.

Furthermore, boronic acid-substituted metal complexes have been utilized as building blocks for the synthesis of larger, multimetallic assemblies. In this context, a pyrimidinyl boronic acid coordinated to a metal center could undergo further reactions, such as Suzuki-Miyaura coupling, to create extended, functional organometallic structures with potential applications in materials science or as catalysts themselves.

Despite these compelling concepts, the development of organometallic reagents and catalysts specifically derived from the pyrimidin-5-ylboronic acid framework is an area that remains largely unexplored. The synthesis and catalytic application of such species would be a novel research direction with the potential to yield new and efficient catalytic systems.

Advanced Spectroscopic and Structural Characterization of Pyrimidin 5 Ylboronic Acid Hydrochloride and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Pyrimidin-5-ylboronic acid hydrochloride. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides unambiguous information about the molecular framework, electronic environment of the nuclei, and connectivity of atoms.

In the ¹H NMR spectrum of Pyrimidin-5-ylboronic acid, the protons on the pyrimidine (B1678525) ring exhibit distinct chemical shifts due to their unique electronic environments. For the hydrochloride salt, the protonation of one of the nitrogen atoms in the pyrimidine ring induces a significant downfield shift for the ring protons compared to the free base, owing to the increased electron-withdrawing effect of the resulting cation. The acidic protons of the boronic acid group (-B(OH)₂) are typically broad and may exchange with solvent protons, sometimes rendering them unobservable or requiring specific experimental conditions for detection.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of aromatic heterocyclic systems. The carbon atom directly attached to the boronic acid group (C5) experiences a unique electronic environment and its resonance can be identified through its specific chemical shift and sometimes through boron-carbon coupling.

¹¹B NMR spectroscopy is a specialized technique that is highly informative for boron-containing compounds. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and the substituents attached to the boron atom. For a tricoordinate boronic acid, a characteristic chemical shift is observed, which would shift upon formation of a tetracoordinate boronate ester or complex.

Table 5.1: Representative NMR Spectroscopic Data for Pyrimidin-5-ylboronic Acid Note: Data presented is for the free base (non-hydrochloride form) and serves as a reference. Chemical shifts for the hydrochloride salt are expected to be further downfield.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 9.14 | Singlet | H2 |

| 8.98 | Singlet | H4, H6 | |

| ¹³C | ~160-165 | - | C2 |

| ~157-162 | - | C4, C6 | |

| ~120-130 | - | C5-B | |

| ¹¹B | ~25-35 | Broad Singlet | -B(OH)₂ |

Data is estimated based on typical values for pyrimidine and arylboronic acid systems. The exact position of the C5-B signal is difficult to predict without experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of Pyrimidin-5-ylboronic acid hydrochloride. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The nominal mass of the free base, Pyrimidin-5-ylboronic acid (C₄H₅BN₂O₂), is 123.91 g/mol . For the hydrochloride salt, the mass of HCl (36.46 g/mol ) must be added. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺, where M is the free base. Therefore, the expected accurate mass would be for the C₄H₆BN₂O₂⁺ ion.

A common characteristic of boronic acids in mass spectrometry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines (trimers). rsc.orgnih.gov This can lead to the observation of ions corresponding to the trimer, as well as its protonated form, in the mass spectrum, which can complicate analysis but is also a diagnostic feature. rsc.org

Fragmentation analysis (MS/MS) provides valuable structural information. The fragmentation of the protonated Pyrimidin-5-ylboronic acid molecule would likely proceed through characteristic pathways, including the loss of water molecules from the boronic acid moiety, cleavage of the carbon-boron bond, and subsequent fragmentation of the pyrimidine ring.

Table 5.2: Expected Mass Spectrometry Data for Pyrimidin-5-ylboronic Acid

| Ion Species | Formula | Calculated Exact Mass [m/z] | Interpretation |

| [M+H]⁺ | C₄H₆BN₂O₂⁺ | 124.0517 | Protonated molecule of the free base |

| [M-H₂O+H]⁺ | C₄H₄BN₂O⁺ | 106.0411 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | C₄H₂BN₂⁺ | 88.0305 | Loss of two water molecules |

| [Boroxine+H]⁺ | C₁₂H₁₂B₃N₆O₃⁺ | 313.1267 | Protonated trimeric boroxine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

The crystal structure of Pyrimidin-5-ylboronic acid has been reported as a hemihydrate. rsc.org In the solid state, arylboronic acids typically form hydrogen-bonded dimers, where two boronic acid groups associate. acs.orgacs.orgnih.gov However, the reported structure of Pyrimidin-5-ylboronic acid hemihydrate reveals that it does not form the common centrosymmetric hydrogen-bonded dimer. rsc.org Instead, it participates in a more complex hydrogen-bonding network involving the pyrimidine nitrogen atoms and water molecules. The two hydroxyl groups of the boronic acid adopt an exo-endo conformation. rsc.org

For the hydrochloride salt, the crystal structure would be significantly different. The protonation of a pyrimidine nitrogen and the presence of a chloride counterion would lead to a distinct crystal packing arrangement. It is expected that strong hydrogen bonds would form between the protonated pyrimidine, the boronic acid hydroxyl groups, and the chloride anion, creating a stable three-dimensional lattice.

Table 5.3: Key Crystallographic Parameters for Pyrimidin-5-ylboronic Acid Hemihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.512(3) |

| b (Å) | 10.605(4) |

| c (Å) | 7.625(3) |

| β (°) | 114.63(3) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Hydrogen bonding between boronic acid groups, pyrimidine nitrogens, and water molecules. |

Data sourced from the crystallographic study of Pyrimidin-5-ylboronic acid hemihydrate. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of Pyrimidin-5-ylboronic acid hydrochloride and for monitoring the progress of reactions in which it is a reactant. rsc.org

Purity assessment is commonly performed using reversed-phase HPLC (RP-HPLC). waters.com A C18 stationary phase is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgsielc.com The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the ionizable boronic acid. waters.com Detection is usually achieved with a UV detector, as the pyrimidine ring is a strong chromophore.

LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for reaction monitoring, especially for Suzuki-Miyaura cross-coupling reactions where pyrimidinylboronic acids are frequently used. semanticscholar.orgshoko-sc.co.jp This technique allows for the simultaneous separation and identification of reactants, intermediates, products, and byproducts based on their retention times and mass-to-charge ratios. rsc.org This provides real-time, specific information on reaction conversion and impurity profiles, facilitating rapid process optimization. shoko-sc.co.jpresearchgate.net The analysis of boronic acids by LC-MS can be challenging due to their tendency to form boroxines, but optimized conditions can minimize this phenomenon. rsc.org

Table 5.4: Typical HPLC Method Parameters for Boronic Acid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Acquity BEH C18, XSelect HSS T3) rsc.orgwaters.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate rsc.orgwaters.com |

| Mobile Phase B | Acetonitrile or Methanol rsc.org |

| Gradient | Linear gradient from low to high organic content |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV (e.g., at 254 nm or 270 nm) or Mass Spectrometry sielc.com |

| Column Temperature | 25 - 40 °C |

Computational and Theoretical Chemistry Studies of Pyrimidin 5 Ylboronic Acid Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of Pyrimidin-5-ylboronic acid hydrochloride. These computational methods provide insights into molecular properties that govern the compound's behavior in chemical reactions.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netwjarr.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com

For pyrimidine (B1678525) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to determine these reactivity parameters. researchgate.netwjarr.com Studies on similar pyrimidine structures reveal that they can possess high HOMO energy values and low LUMO energy values, indicating that they can be effective electron donors and acceptors. wjarr.com This dual capability is fundamental to their role in various chemical transformations.

Global chemical reactivity descriptors derived from these calculations, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), offer a more profound understanding of the molecule's stability and reactivity. wjarr.comijcce.ac.ir For instance, pyrimidine derivatives have been shown to have low chemical hardness and high electrophilicity index values compared to other molecules, signifying greater chemical reactivity. wjarr.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.gov These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, guiding the understanding of intermolecular interactions.

Table 1: Calculated Global Reactivity Descriptors for a Model Pyrimidine Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -5.4 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -1.6 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.6 to 3.9 |

| η (Hardness) | Resistance to change in electron distribution | 1.8 to 1.95 |

| ω (Electrophilicity) | Global electrophilic nature of the molecule | 3.2 to 3.9 |

Note: The values presented are representative for pyrimidine derivatives as found in the literature and serve to illustrate the application of these computational methods. wjarr.com

Mechanistic Modeling of Transition Metal-Catalyzed Reactions

Pyrimidin-5-ylboronic acid hydrochloride is a vital building block in organic synthesis, frequently utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. researchgate.netnih.gov The Suzuki-Miyaura coupling reaction, typically catalyzed by palladium complexes, is a prominent example where this compound serves as the organoboron partner. researchgate.netrsc.org

Computational modeling, primarily using DFT, is instrumental in unraveling the complex mechanisms of these catalytic cycles. mdpi.comrsc.org These studies provide detailed energetic profiles of the reaction pathways, including the structures of reactants, intermediates, transition states, and products. The key steps in a typical Suzuki-Miyaura cycle—oxidative addition, transmetalation, and reductive elimination—are meticulously modeled to understand the factors influencing reaction efficiency and selectivity. beilstein-journals.org

Mechanistic investigations focus on several aspects:

The Role of the Catalyst: DFT calculations help to illustrate the role of the catalyst, including the effect of different ligands on the catalytic activity and selectivity. nih.govresearchgate.net For instance, the choice of phosphine (B1218219) ligands on the palladium center can significantly alter the reaction outcome, and computational studies can predict which ligands will be most effective. nih.gov

Transmetalation Step: This is often the rate-determining step. Modeling this step for pyrimidin-5-ylboronic acid involves understanding its interaction with the palladium complex and the subsequent transfer of the pyrimidinyl group. The calculations can clarify the precise nature of the reactive species involved. rsc.org

Site Selectivity: In cases where a substrate has multiple reactive sites, computational studies can explain and predict the observed regioselectivity. rsc.org By comparing the activation energies for different reaction pathways, researchers can determine the most likely product.

Recent advances in computational chemistry allow for the detailed analysis of subtle effects, such as the influence of solvents and the specific nature of the base used in the reaction, which are crucial for optimizing reaction conditions. mdpi.com For example, DFT modeling has been used to rationalize unexpected side reactions like hydrodebromination in related heterocyclic systems, providing insights that are difficult to obtain through experimental means alone. mdpi.com

Conformation and Stereochemical Analysis of Derivatives

The biological activity and chemical reactivity of molecules derived from pyrimidin-5-ylboronic acid hydrochloride are intrinsically linked to their three-dimensional structure. Computational methods are essential for performing conformational analysis to identify the most stable arrangements (conformers) of these molecules and to predict the stereochemical outcomes of their reactions.

In derivatives where the pyrimidine ring is coupled to other cyclic systems, such as piperazine, computational analysis can determine the preferred conformations of the entire molecule. nih.gov This information is vital for understanding how these molecules interact with biological targets like receptors, as the specific 3D arrangement of functional groups (the pharmacophore) dictates the binding affinity. nih.gov

For reactions that produce chiral molecules, computational chemistry can be used to predict which stereoisomer will be preferentially formed. By modeling the transition states leading to different stereochemical products, the activation energies can be compared. The pathway with the lower activation energy will be favored, thus allowing for the prediction of the reaction's diastereoselectivity or enantioselectivity. This predictive power is invaluable in the design of asymmetric syntheses.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for structure elucidation and characterization. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), theoretical spectra can be generated and compared with experimental data to confirm the structure of newly synthesized compounds derived from pyrimidin-5-ylboronic acid hydrochloride. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.govnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31+G(d,p)), can provide accurate estimations of chemical shifts. github.ionih.gov The process typically involves:

Geometry optimization of the molecule to find its lowest energy structure.

Calculation of the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

For flexible molecules, it is important to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts of the low-energy conformers to obtain a result that is comparable to the experimental spectrum, which is an average over all conformations in solution. github.io Recent advancements using machine learning, trained on large datasets of experimental and calculated data, have further improved the accuracy of NMR predictions. nih.govnih.gov

Vibrational Spectroscopy: The vibrational frequencies corresponding to IR and Raman spectra can also be calculated using DFT. nih.govresearchgate.net These calculations provide the frequencies and intensities of the vibrational modes of the molecule. researchgate.net The predicted spectrum can be compared with the experimental one to aid in the assignment of specific absorption bands to the vibrations of particular functional groups within the molecule. This is particularly useful for confirming the presence of the pyrimidine ring and the boronic acid group or its derivatives in the final product.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. nih.govresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is valuable for understanding the photophysical properties of pyrimidine-based dyes and other chromophoric systems. nih.gov

Future Perspectives and Emerging Research Directions in Pyrimidin 5 Ylboronic Acid Chemistry

Innovations in Green Chemistry and Sustainable Synthesis Methods

The development of environmentally benign synthetic routes is a major focus in modern chemistry. For pyrimidine (B1678525) derivatives, this involves moving away from traditional methods that often require harsh conditions and generate significant waste. nih.gov Emerging research emphasizes green chemistry principles to improve the sustainability of pyrimidin-5-ylboronic acid synthesis and its subsequent reactions.

Key areas of innovation include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, maximizing atom economy and reducing waste. bohrium.comresearchgate.net A novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, which proceeds via a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. bohrium.com

Green Solvents and Catalysts: Research is shifting towards the use of water, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) as reaction media, replacing volatile and toxic organic solvents. researchgate.netcu.edu.eg Furthermore, the use of reusable, non-toxic catalysts such as nano-SiO2, nano-ZnO, and various organocatalysts is gaining prominence. researchgate.neteurekaselect.com

Alternative Energy Sources: Non-conventional energy sources like microwave irradiation and ultrasound are being employed to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netcu.edu.egnih.gov These techniques have been successfully applied to the synthesis of various pyrimidine-based heterocyclic systems. researchgate.neteurekaselect.com

Solvent-Free and Catalyst-Free Conditions: Some of the most sustainable approaches involve performing reactions under solvent-free or even catalyst-free conditions, often facilitated by techniques like "grindstone chemistry" or microwave heating. nih.govresearchgate.net

| Technique | Key Advantages | Catalyst/Conditions Examples | Reference |

|---|---|---|---|

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Iridium-pincer complexes, Manganese-based catalysts | bohrium.commdpi.com |

| Microwave/Ultrasound Assistance | Shorter reaction times, higher yields, lower energy use | Often catalyst-free or with green catalysts (e.g., L-Proline) | researchgate.netcu.edu.egeurekaselect.com |

| Green Solvents | Reduced toxicity and environmental impact, potential for catalyst recycling | Water, glycerol, polyethylene glycol (PEG-400) | researchgate.netcu.edu.eg |

| Solvent-Free Synthesis | Eliminates solvent waste, simplified workup | Grindstone chemistry, neat reactions under MW irradiation | nih.govresearchgate.net |

Exploration of Novel Catalytic Systems and Reaction Conditions

Advances in catalysis are crucial for developing more efficient and selective transformations involving pyrimidin-5-ylboronic acid. The focus is on creating catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide access to novel molecular architectures.

Transition Metal Catalysis: While palladium catalysts are standard for Suzuki-Miyaura cross-coupling reactions involving boronic acids, research is exploring other metals like copper and manganese. mdpi.comrsc.org For instance, manganese-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines offers a more sustainable alternative to noble metal catalysts. mdpi.com Copper-catalyzed cyclization of ketones with nitriles also presents a novel strategy for pyrimidine ring formation. mdpi.com

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area. Organocatalysts like L-proline and 4-dimethylaminopyridine (B28879) (DMAP) have been used to synthesize pyrimidine derivatives under green conditions. researchgate.neteurekaselect.com Boronic acids themselves are emerging as catalysts for various organic transformations, activating hydroxyl groups to promote reactions under mild conditions, which could represent a future application for pyrimidin-5-ylboronic acid itself. rsc.orgbath.ac.uk

Heterogeneous and Nanocatalysis: To simplify catalyst recovery and reuse, researchers are developing heterogeneous catalysts. These include nanocrystalline metal oxides (e.g., MgO, ZrO2) and catalysts immobilized on solid supports. researchgate.net These systems combine the high activity of homogeneous catalysts with the practical advantages of easy separation.

Expansion into New Application Domains in Functional Organic Chemistry

Pyrimidin-5-ylboronic acid is primarily recognized as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules. rsc.org However, emerging research is expanding its utility into new and diverse areas of functional organic chemistry and medicinal chemistry. nih.govresearchgate.net

Medicinal Chemistry and Drug Discovery: The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including anticancer and anti-infective agents. nih.govmdpi.com The incorporation of a boronic acid group can enhance biological activity. For example, novel pyrimidine molecules containing a boronic acid moiety have been identified as potent inhibitors of the Valosin-containing protein (VCP/p97), a target in cancer therapy. nih.gov The development of a simple method for converting carboxylic acids into boronic acids is expected to accelerate the exploration of boronic acids in drug discovery. sciencedaily.com

Materials Science: The ability to form highly conjugated systems through cross-coupling reactions makes pyrimidine-boronic acid derivatives attractive building blocks for organic electronic materials. Research into polycyclic aromatic compounds synthesized using boronic acids for optoelectronic applications is an active field. mdpi.com

Chemical Sensing: Boronic acids are known to bind reversibly with diols, such as those found in saccharides. This property is being exploited to develop chemical sensors. Pyrimidin-5-ylboronic acid could potentially be incorporated into fluorescent sensors for the detection of biologically important sugars or other diol-containing molecules.

| Application Domain | Specific Role/Function | Example/Potential Use | Reference |

|---|---|---|---|

| Medicinal Chemistry | Enzyme inhibition, bioisosteric replacement | Inhibitors of VCP/p97 for cancer therapy | nih.gov |

| Functional Materials | Building block for conjugated systems | Synthesis of heteroarylpyrimidines for optoelectronics | rsc.orgmdpi.com |

| Catalysis | As a catalyst for organic reactions | Catalytic activation of alcohols and carboxylic acids | rsc.orgbath.ac.uk |

| Chemical Biology | Receptors and sensors for biomolecules | Fluorescent probes for saccharide detection | researchgate.net |

Addressing Challenges in Industrial-Scale Production and Handling

Translating laboratory-scale syntheses to industrial production presents significant challenges. For pyrimidin-5-ylboronic acid hydrochloride, these challenges encompass process efficiency, cost-effectiveness, and safety.

Process Optimization and Scale-Up: A major hurdle in large-scale production is maintaining high yields and purity while managing costs. nih.gov Issues such as the formation of side products, difficult separation and purification of the final product, and the need for efficient catalyst recycling must be addressed. nih.govresearchgate.net The thermal instability of some intermediates can also complicate purification processes like distillation. nih.gov

Catalyst Cost and Recovery: Many efficient syntheses rely on expensive noble metal catalysts (e.g., palladium, iridium). For industrial viability, the focus is on developing processes that use cheaper, more abundant metals (e.g., manganese, copper) or implementing highly efficient catalyst recovery and recycling protocols to minimize costs. mdpi.comresearchgate.net

Stability and Handling: Boronic acids can be susceptible to degradation, particularly dehydration to form boroxines (cyclic anhydrides) upon storage. The hydrochloride salt form generally improves stability, but careful control of storage conditions (e.g., inert atmosphere, low temperature) is still necessary to ensure long-term purity and reactivity. sigmaaldrich.com Developing robust formulations and handling procedures is critical for industrial use.

Sustainable Supply Chains: As with any specialty chemical, ensuring a reliable and sustainable supply chain for starting materials is crucial. Green chemistry innovations that utilize readily available and renewable feedstocks, such as alcohols derived from biomass, are highly desirable for long-term industrial production. bohrium.com

Q & A

Q. What are the common synthetic routes for preparing pyrimidin-5-ylboronic acid hydrochloride, and how are purity and yield optimized?

Pyrimidin-5-ylboronic acid hydrochloride is typically synthesized via Suzuki-Miyaura coupling precursors or halogen-metal exchange reactions. Key steps include boronation of pyrimidine derivatives using reagents like bis(pinacolato)diboron. Purity optimization involves recrystallization or chromatography, with yield improvements achieved by controlling reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-boron reagent). Analytical validation via HPLC (e.g., C18 column, methanol-phosphate buffer mobile phase) ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing pyrimidin-5-ylboronic acid hydrochloride?

- NMR : <sup>1</sup>H and <sup>11</sup>B NMR confirm boronic acid proton (δ 7.8–8.2 ppm) and boron coordination.

- HPLC : Reverse-phase methods (e.g., 0.03 mol·L<sup>-1</sup> phosphate buffer/methanol, 207 nm UV detection) quantify purity and detect impurities .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks ([M+H]<sup>+</sup> at m/z 124.91) .

Q. What are the solubility and stability profiles of pyrimidin-5-ylboronic acid hydrochloride under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water (log S = -0.47). Stability studies recommend storage at -20°C in anhydrous conditions to prevent boronic acid hydrolysis. Degradation is monitored via TLC or HPLC under varying pH (4–9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for pyrimidin-5-ylboronic acid hydrochloride in cross-coupling reactions?

Discrepancies in reactivity (e.g., low yields in Suzuki-Miyaura reactions) may arise from competing protodeboronation or steric hindrance. Mitigation strategies include:

- Using Pd catalysts with bulky ligands (e.g., SPhos) to suppress side reactions.

- Optimizing base strength (e.g., K2CO3 vs. Cs2CO3) and solvent polarity.

- Pre-purifying the boronic acid to remove trace water .

Q. What experimental design considerations are critical for studying the biological activity of pyrimidin-5-ylboronic acid hydrochloride?

Q. How can researchers validate analytical methods for detecting pyrimidin-5-ylboronic acid hydrochloride in complex matrices (e.g., biological samples)?

Follow ICH Q2(R1) guidelines: